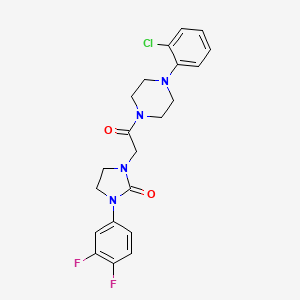

1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3,4-difluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2N4O2/c22-16-3-1-2-4-19(16)25-7-9-26(10-8-25)20(29)14-27-11-12-28(21(27)30)15-5-6-17(23)18(24)13-15/h1-6,13H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHLLCUATXVNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C19H21ClF2N4O2

- CAS Number : 81262-74-0

- IUPAC Name : this compound

The presence of a piperazine ring and substituents such as chlorophenyl and difluorophenyl groups contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may influence mood and behavior.

- Enzyme Inhibition : The imidazolidinone structure suggests potential inhibitory effects on enzymes involved in metabolic pathways, possibly affecting cancer cell proliferation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of piperazine derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes has been documented, suggesting its utility in treating bacterial infections .

Neuropharmacological Effects

Given the structural similarities to known psychoactive substances, this compound may exhibit neuropharmacological effects. Preliminary studies suggest it could modulate neurotransmitter levels, potentially offering therapeutic benefits for mood disorders .

Case Studies

- Antitumor Efficacy :

-

Antimicrobial Activity :

- In vitro assays demonstrated that compounds containing the piperazine moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain strains.

- Neuropharmacological Assessment :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3,4-difluorophenyl)imidazolidin-2-one. For instance:

- In vitro Studies : Compounds exhibiting structural similarities have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .

Neuropharmacological Effects

The piperazine moiety is well-known for its neuropharmacological activities. Compounds containing this structure have been investigated for:

- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

- Anxiolytic Activity : Research indicates that certain modifications can enhance the anxiolytic profile of these compounds, making them candidates for treating anxiety disorders .

Case Study 1: Anticancer Activity

A study focused on a series of imidazolidinone derivatives demonstrated their effectiveness against breast cancer cells. The synthesized compounds were evaluated for their ability to induce cell death through apoptosis. Results indicated that specific substitutions on the piperazine ring significantly enhanced anticancer activity compared to unmodified analogs .

Case Study 2: Neuropharmacological Assessment

Another research effort investigated the effects of piperazine-containing compounds on anxiety-like behaviors in animal models. The study found that certain derivatives exhibited significant reductions in anxiety-related behaviors, suggesting potential therapeutic applications in treating anxiety disorders .

Comparison with Similar Compounds

Piperazine-Linked Urea Derivatives ()

Compounds 1f and 1g in are urea derivatives with piperazine-oxoethyl linkers and aryl substituents. Key comparisons include:

| Property | Target Compound | 1f (Trifluoromethyl) | 1g (Hydroxybenzylidene) |

|---|---|---|---|

| Core Structure | Imidazolidin-2-one | Urea | Urea |

| Aryl Substituents | 3,4-Difluorophenyl | 4-Trifluoromethylphenyl | 3-Trifluoromethylphenyl |

| Piperazine Substituent | 2-Chlorophenyl | 2-Hydroxy-5-methoxybenzylidene | 2-Hydroxybenzylidene |

| Melting Point (°C) | Not reported | 198–200 | 205–207 |

| Molecular Weight (Da) | ~442.3 (estimated) | 667.9 (ESI-MS) | 638.1 (ESI-MS) |

Key Findings :

- The 3,4-difluorophenyl group increases lipophilicity compared to mono-fluoro or trifluoromethyl substituents, which could influence membrane permeability .

- Higher molecular weights in urea derivatives (e.g., 1f) correlate with elevated melting points, suggesting stronger intermolecular interactions .

Piperazine-Benzothiazole Antitumor Candidates ()

Compounds 4l and 9a in feature benzothiazole-piperazine scaffolds. While structurally distinct from the target compound, shared motifs include:

- 4l : Benzothiazole-piperazine with a nitroimidazole-thioether side chain.

- 9a : Benzothiazole-piperazine with a phenylthiourea group.

| Property | Target Compound | 4l (Nitroimidazole) | 9a (Phenylthiourea) |

|---|---|---|---|

| Core Structure | Imidazolidin-2-one | Benzothiazole | Benzothiazole |

| Bioactivity | Not reported | Antitumor | Antitumor |

| Key Substituents | 3,4-Difluorophenyl | Nitroimidazole-thioether | Phenylthiourea |

Key Findings :

- The benzothiazole moiety in 4l and 9a is associated with intercalation into DNA or kinase inhibition, whereas the imidazolidinone core in the target compound may target different pathways .

Piperazine-Oxoethyl Sulfonylureas ()

describes hypoglycemic agents with sulfonylurea/guanidine groups and piperazine-oxoethyl linkers, such as 5A-5H .

| Property | Target Compound | Sulfonylurea (5A-5B) | Guanidine (5C-5E) |

|---|---|---|---|

| Core Structure | Imidazolidin-2-one | Sulfonylurea | Guanidine |

| Bioactivity | Not reported | Hypoglycemic | Hypoglycemic |

| Key Substituents | 3,4-Difluorophenyl | Substituted benzoyl | Substituted benzoyl |

Key Findings :

- Sulfonylureas and guanidines in target ATP-sensitive potassium channels, whereas the target compound’s imidazolidinone may have unrelated mechanisms .

- The 3,4-difluorophenyl group in the target compound could enhance metabolic stability compared to non-fluorinated aryl groups in 5A-5H .

Piperazinone Derivatives ()

The compound 9KB in is a fluorophenylmethyl-piperazinone with an imidazole side chain.

| Property | Target Compound | 9KB |

|---|---|---|

| Core Structure | Imidazolidin-2-one | Piperazin-2-one |

| Substituents | 3,4-Difluorophenyl | 4-Fluorophenylmethyl, imidazole |

| Molecular Formula | C21H19ClF2N4O2 (estimated) | C17H21FN4O |

Key Findings :

- Piperazinone derivatives like 9KB prioritize fluorine at the 4-position of the aryl group, whereas the target compound uses 3,4-difluorination for steric and electronic effects .

- The imidazole side chain in 9KB may facilitate hydrogen bonding, contrasting with the target compound’s imidazolidinone core .

Structural and Pharmacological Implications

- Halogenation Effects: The 2-chlorophenyl and 3,4-difluorophenyl groups in the target compound likely enhance binding affinity to hydrophobic pockets in target proteins compared to non-halogenated analogs .

- Heterocyclic Cores : Imidazolidin-2-one offers rigidity and metabolic stability over urea or benzothiazole cores, which may reduce off-target interactions .

- Piperazine Linkers : The oxoethyl-piperazine linker is a versatile scaffold for modulating solubility and bioavailability across diverse therapeutic classes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.